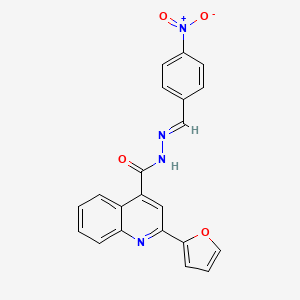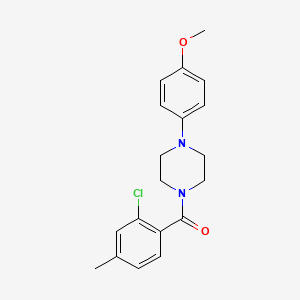
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPN or MPNA and has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties in animal models. It has also been shown to have a cytotoxic effect on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potential as a drug candidate. It has also been used as a fluorescent probe for imaging applications. However, one limitation is that its mechanism of action is not well understood.
Orientations Futures
There are several future directions for research on N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. One direction is to further study its potential as a drug candidate, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been achieved through different methods. One of the most commonly used methods is the reaction between 4-methyl-2-pyridinecarboxaldehyde and 3-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with acryloyl chloride to obtain N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Propriétés
IUPAC Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-7-8-16-14(9-11)17-15(19)6-5-12-3-2-4-13(10-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUCZUUHSZEIU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)


![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)